![molecular formula C14H11ClFNO4S B2976788 2-氯-5-[(4-氟苯基)-甲基-磺酰基]-苯甲酸 CAS No. 379254-58-7](/img/structure/B2976788.png)

2-氯-5-[(4-氟苯基)-甲基-磺酰基]-苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

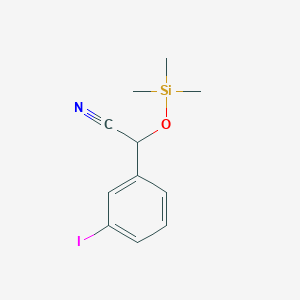

2-Chloro-5-[(4-fluoro-phenyl)-methyl-sulfamoyl]-benzoic acid, also known as 5-(aminosulfonyl)-2-chloro-4-fluorobenzoic acid, is an aryl fluorinated building block employed in organic synthesis .

Synthesis Analysis

The key step in the preparation of this compound involves the reaction between a substituted aniline and an oxazinone . The compound is synthesized by heating 2-chloro-4-fluoro-5-aminobenzoic acid and 2-dimethylamino-4-(trifluoromethyl)-6H-1,3-oxazin-6-one in acetic acid to form the ring systems of the herbicide in over 90% yield .Molecular Structure Analysis

The molecular structure of this compound is complex. It is a planar compound with a minor bend around the C-B bond . The boron atom is sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis

The compound is involved in several chemical reactions. It is used as a reagent in the synthesis of Empagliflozin . It also works by inhibiting protoporphyrinogen IX oxidase (PPO), preventing chlorophyll formation, and resulting in accumulation of protoporphyrin IX which is a potent photosensitizer .Physical And Chemical Properties Analysis

The compound has a molecular weight of 343.76 and a melting point of 143-144 degrees Celsius .科学研究应用

药物化学和药理学

瑞格列奈和降糖苯甲酸衍生物

瑞格列奈是一种源自苯甲酸衍生物的降糖药,展示了这些化合物在治疗 2 型糖尿病中的治疗潜力。该研究揭示了支撑此类衍生物降糖特性的构效关系,强调了苯甲酸骨架上特定取代基在增强活性和作用持续时间中的关键作用 (Grell 等人,1998)。

用于质子交换膜的磺化聚苯撑衍生物

高分子量聚(2,5-苯甲酮)衍生物已被合成用于质子交换膜,这对于燃料电池技术至关重要。这些衍生物在磺化后表现出显着的离子交换容量、吸水容量和质子电导率,展示了它们在能源应用中的潜力 (Ghassemi 和 Mcgrath,2004)。

植物生长调节

苯甲酸在胁迫耐受诱导中的作用

研究表明,苯甲酸及其衍生物,如磺基水杨酸和水杨酸甲酯,在诱导植物的多重胁迫耐受中发挥调节作用。这表明苯甲酸结构在赋予胁迫耐受性中的基本作用,可能为提高作物对环境胁迫的抗逆力提供了一条新途径 (Senaratna 等人,2004)。

环境科学

氯化消毒副产物

一项关于苯甲酮-4 在游离氯促进的氯化消毒中的转化机理的研究突出了氯化副产物的形成。了解这些转化途径对于评估氯化消毒过程的环境影响至关重要,尤其是在水处理和由此产生的副产物的潜在遗传毒性作用方面 (Xiao 等人,2013)。

作用机制

Target of Action

Similar compounds have been used in the synthesis of drugs like empagliflozin , which is an inhibitor of Sodium-glucose transport proteins (SGLT-2) . These proteins are involved in glucose reabsorption in the kidneys .

Mode of Action

Related compounds have been known to inhibit enzymes like protoporphyrinogen ix oxidase (ppo), which prevents chlorophyll formation .

Biochemical Pathways

Compounds with similar structures have been involved in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

The compound’s solubility in chloroform and ethyl acetate suggests that it may be absorbed and distributed in the body through these solvents.

Result of Action

Similar compounds have been known to cause lipid peroxidation with rapid loss of membrane integrity and function .

Action Environment

The compound’s storage temperature under inert gas (nitrogen or argon) at 2–8 °c suggests that it may be sensitive to temperature and oxygen exposure.

属性

IUPAC Name |

2-chloro-5-[(4-fluorophenyl)-methylsulfamoyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClFNO4S/c1-17(10-4-2-9(16)3-5-10)22(20,21)11-6-7-13(15)12(8-11)14(18)19/h2-8H,1H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQZORFCSUZSIDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=C(C=C1)F)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClFNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-[(4-fluoro-phenyl)-methyl-sulfamoyl]-benzoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-[[(1-Oxothiolan-1-ylidene)amino]methyl]phenyl]prop-2-enamide](/img/structure/B2976706.png)

![7-[(4-Fluorophenyl)methyl]-8-[2-[(4-methoxyphenyl)methylidene]hydrazinyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2976711.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(p-tolyl)oxalamide](/img/structure/B2976718.png)

![2-[[4-(4-Methoxyphenyl)-5-methylsulfanyl-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2976719.png)

![3-benzyl-5-(3-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2976720.png)

![Ethyl 2-[(3-cyano-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]acetate](/img/structure/B2976723.png)

![4-fluoro-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2976726.png)